N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a polycyclic carboxamide derivative featuring a hexahydroquinoline core fused with a benzo[d]thiazole moiety. The compound’s molecular formula is C28H28BrN3O5S (molecular weight: 598.5 g/mol), as inferred from structurally similar analogs . Key structural features include:
- A 5-oxo-hexahydroquinoline scaffold with 2,7,7-trimethyl substitution.
- A 2,4,5-trimethoxyphenyl group at position 4, contributing to steric bulk and electronic modulation.
This compound shares synthetic pathways with other hexahydroquinoline derivatives, typically synthesized via multicomponent reactions involving aldehydes, dimedone, and acetoacetanilide derivatives under acidic catalysis (e.g., p-TSA in ethanol) .
Properties
CAS No. |
476483-22-4 |
|---|---|
Molecular Formula |
C29H30BrN3O5S |
Molecular Weight |
612.5 g/mol |
IUPAC Name |
N-(5-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C29H30BrN3O5S/c1-14-24(27(35)33-28-32-17-9-15(30)7-8-23(17)39-28)25(26-18(31-14)12-29(2,3)13-19(26)34)16-10-21(37-5)22(38-6)11-20(16)36-4/h7-11,25,31H,12-13H2,1-6H3,(H,32,33,35) |
InChI Key |
GHHKHNBJQZMEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=NC5=C(S4)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through multi-step organic synthesis. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions typically include acidic catalysts and elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of robust purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent in various diseases.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and quinoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would require further investigation through biochemical assays and molecular modeling .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs vary in substituents on the aromatic rings and heterocyclic moieties, leading to distinct physicochemical and biological profiles:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 5-bromo and 2,4,5-trimethoxy substituents enhance electron-deficient aromatic interactions compared to B2’s 4-bromophenyl and 4g’s 4-chlorophenyl groups. This may improve DNA intercalation or kinase inhibition in anticancer applications .
Structural Similarity and Computational Analysis
Using Tanimoto coefficients and Murcko scaffold-based clustering (Tanimoto ≥0.5), the target compound shares a chemotype with:
- B2 (): Common hexahydroquinoline core but diverges in the benzothiazole vs. thiazole substituent.
- Entry 5 () : Identical 3,4,5-trimethoxyphenyl group but differs in the carboxylate vs. carboxamide functionality.
Molecular docking studies on analogous hexahydroquinolines (e.g., 7a-f in ) suggest that the 2,4,5-trimethoxyphenyl group enhances binding affinity to adenosine receptors via hydrogen bonding with residues like Asn253 and His278 .
Biological Activity
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with notable biological activities. Its unique molecular structure combines a hexahydroquinoline core with a bromobenzo[d]thiazole moiety and various functional groups that contribute to its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C26H24BrN3O2S
- Molecular Weight : 522.5 g/mol
The compound features a hexahydroquinoline structure that is known for its diverse biological activities. The presence of the bromobenzo[d]thiazole moiety enhances its potential as an anti-inflammatory and antimicrobial agent.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. Inhibition of these enzymes can lead to reduced inflammation and pain perception. This mechanism is crucial for developing new anti-inflammatory drugs that target COX pathways effectively.
Antimicrobial Properties
The compound has also been studied for its role as a quorum sensing inhibitor in bacteria. By disrupting communication among bacterial populations, it may help control bacterial infections and reduce antibiotic resistance. This property is particularly valuable in the context of increasing antibiotic resistance observed in various bacterial strains.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating intrinsic apoptotic pathways. The compound's ability to inhibit topoisomerases (specifically hTopo I and II) further supports its potential as an anticancer agent .
Case Study: Apoptosis Induction in MCF-7 Cells
In a study evaluating the cytotoxic effects of various compounds on MCF-7 cells, N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide was found to significantly reduce cell viability with an IC50 value indicative of its potency. The mechanism involved caspase activation and cytochrome c release from mitochondria, leading to programmed cell death .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
